molecular formula C6H14ClN B1448154 3,3-Dimethylcyclobutan-1-amine hydrochloride CAS No. 1284247-23-9

3,3-Dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B1448154
CAS No.: 1284247-23-9
M. Wt: 135.63 g/mol
InChI Key: UDSDDUMNKUMRIP-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutan-1-amine hydrochloride is a high-purity chemical compound supplied as a powder and intended for research applications. With the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol, it is characterized as a cyclanic amine derivative . This compound serves as a valuable, sterically defined building block in organic synthesis, particularly for the preparation of more complex molecules. The cyclobutane ring, especially with 3,3-disubstitution, is a scaffold of high interest in medicinal chemistry due to its potential to influence the conformation, metabolic stability, and physical properties of drug candidates . Researchers utilize this amine hydrochloride salt as a key intermediate in constructing molecules for pharmaceutical research and development. The compound requires standard laboratory safety precautions; relevant hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, it is recommended that the product be stored in a dark place, under an inert atmosphere, and at room temperature . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-5(7)4-6;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSDDUMNKUMRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284247-23-9
Record name 3,3-dimethylcyclobutan-1-amine hydrochloride
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Preparation Methods

Reductive Amination Using Formamide and Ammonium Formate

A patented method (CN104788320A) describes a detailed procedure for preparing 1,3-dimethylbutylamine hydrochloride, which is structurally related and serves as a close analogue to 3,3-dimethylcyclobutan-1-amine hydrochloride. This method can be adapted for the target compound and involves the following steps:

Step Description Conditions Outcome
1 Mix methyl isobutyl ketone (or hexone), formamide, and ammonium formate Heat at 120–170 °C for 19–21 hours Formation of intermediate amine
2 Cool reaction mixture to 35–45 °C, perform water extraction to remove impurities - Obtain intermediate product (oil phase)
3 React intermediate with concentrated hydrochloric acid under reflux Heat for 7–9 hours Formation of amine hydrochloride salt
4 Concentrate and evaporate to dryness - Solid crude hydrochloride
5 Treat with activated carbon at 70–80 °C for 30–40 minutes - Remove colored impurities
6 Filter and evaporate filtrate to dryness - Purified crude product
7 Crystallize from ethyl acetate at 0 to 2 °C for 2.5–3.5 hours - High purity hydrochloride crystals
8 Wash crystals with ethyl acetate and dry at 75–85 °C - Final product with >99% purity

Example Data from Patent Embodiments:

Embodiment Hexone (g) Formamide (g) Ammonium formate (g) HCl (mL) Yield (g) Purity (%)
1 8.3 9 9 20 6.3 99.1
2 6 9 6.3 44 6.3 99.1
3 10 9 12 30 6.3 99.3

This method is noted for its mild reaction conditions, simplicity, and high efficiency in producing a high-purity product.

Hydrochloric Acid Treatment of Cyclobutanecarbonitrile Derivatives

Another approach involves the acidic hydrolysis and amination of cyclobutanecarbonitrile derivatives, followed by hydrochloride salt formation. Research literature describes:

  • Stirring 3-methylenecyclobutanecarbonitrile with concentrated aqueous hydrochloric acid at 95–100 °C for 9 hours to form 3-chloro-3-methylcyclobutane-1-carboxylic acid
  • Subsequent amide formation via coupling agents (e.g., HATU) and amines
  • Salt formation by reaction with hydrochloric acid in aqueous media

Though this method is more complex and involves additional functional group transformations, it allows for structural diversification and can be adapted for preparing this compound analogues.

Analytical and Purity Considerations

The preparation methods emphasize:

  • Removal of impurities by water extraction and activated carbon treatment
  • Use of crystallization from ethyl acetate at low temperatures to achieve high purity
  • Final product purity confirmed by HPLC analysis reaching above 99%

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Purification Yield & Purity Notes
Reductive amination with formamide/ammonium formate Methyl isobutyl ketone (or hexone) Formamide, ammonium formate, HCl 120–170 °C (19–21 h), reflux with HCl (7–9 h) Activated carbon treatment, crystallization from ethyl acetate ~6.3 g product, >99% purity Mild, efficient, scalable
Acid hydrolysis and amide coupling 3-methylenecyclobutanecarbonitrile Concentrated HCl, coupling agents (HATU) 95–100 °C (9 h), room temp coupling Extraction, chromatography Moderate yields, purity varies Allows structural diversification

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethylcyclobutan-1-amine hydrochloride has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

  • Cancer Treatment: Compounds similar to this compound are being investigated for their ability to inhibit pathways involved in cancer progression. For instance, research has indicated that derivatives of this compound can inhibit the Raf/MEK/MAPK signaling pathway, which is crucial in various cancers including leukemia and solid tumors .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is used in the synthesis of more complex molecules due to its unique cyclobutane structure.

Applications in Synthesis:

  • Intermediate in Synthesis: It can be utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. The cyclobutane ring provides a unique framework that can be modified to introduce various functional groups .

Biochemical Probes

The compound is also being researched for its potential use as a biochemical probe. Its ability to selectively bind to certain receptors or enzymes can facilitate studies on cellular mechanisms and pathways.

Mechanism of Action:

  • The interaction of this compound with specific molecular targets can modulate biological activities, influencing cellular signaling pathways that are vital for understanding disease mechanisms .

Case Study 1: Cancer Inhibition

A study investigated the effects of compounds related to this compound on cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer types by targeting the Raf/MEK/MAPK pathway .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. This approach has shown promise in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Cyclobutane Amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Features
3,3-Dimethylcyclobutan-1-amine HCl 3,3-dimethyl C₆H₁₄ClN 135.64 2–8°C under inert gas High steric hindrance, no isomerism
3-Methylcyclobutanamine HCl 3-methyl C₅H₁₂ClN 121.61 Not specified Cis/trans isomerism possible
3-(Difluoromethyl)cyclobutan-1-amine HCl 3-(difluoromethyl) C₅H₁₀ClF₂N ~157.5* Not specified Enhanced lipophilicity
(1R,3R)-3-Methoxycyclobutan-1-amine HCl 3-methoxy C₅H₁₁ClNO 137.61 Room temperature Electron-donating group
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl 3,3-difluoro, 1-CF₃ C₅H₇ClF₅N 211.56 Not specified High electronegativity, metabolic stability

*Estimated based on molecular formula.

Detailed Analysis

3-Methylcyclobutanamine Hydrochloride (C₅H₁₂ClN)
  • Substituent : A single methyl group at the 3-position.
  • Molecular Weight : Lower (121.61 g/mol) than the target compound due to reduced steric bulk.
  • Isomerism : Exists as cis and trans isomers (e.g., cis-3-Methylcyclobutanamine hydrochloride), which may exhibit distinct biological activities or crystallization behaviors .
  • Applications : Used in asymmetric synthesis and as a ligand in catalysis.
3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride (C₅H₁₀ClF₂N)
  • Substituent : Difluoromethyl group introduces electronegativity and lipophilicity .
  • Impact : Fluorine atoms enhance metabolic stability and membrane permeability, making this derivative suitable for CNS-targeting drugs .
  • Synthesis : Likely involves fluorination reactions, which are more complex than alkylation steps used for methyl-substituted analogs.
(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride (C₅H₁₁ClNO)
  • Substituent : Methoxy group at the 3-position.
  • Molecular Weight : Slightly higher (137.61 g/mol) due to the oxygen atom.
  • Basicity : The electron-donating methoxy group may reduce amine basicity compared to methyl-substituted analogs.
  • Stability : Can be stored at room temperature , indicating greater stability than the target compound .
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (C₅H₇ClF₅N)
  • Substituents : Dual fluorine atoms at the 3-position and a trifluoromethyl group at the 1-position.
  • Molecular Weight : Significantly higher (211.56 g/mol) due to fluorine content.
  • Applications: Potential use in PET imaging or as a bioactive molecule with improved resistance to enzymatic degradation .

Research Findings and Implications

  • Steric Effects : The 3,3-dimethyl substitution in the target compound creates substantial steric hindrance, which can restrict conformational flexibility and improve binding specificity in enzyme inhibition .
  • Fluorinated Derivatives : Compounds like 3-(difluoromethyl)cyclobutan-1-amine HCl exhibit enhanced lipophilicity (logP ~1.5–2.0), correlating with improved blood-brain barrier penetration .
  • Isomerism : Cis/trans isomers of 3-methylcyclobutanamine HCl may require chiral separation techniques, adding complexity to synthesis workflows .

Biological Activity

3,3-Dimethylcyclobutan-1-amine hydrochloride is a cyclic amine compound characterized by its unique structure that includes a cyclobutane ring with two methyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : Approximately 137.64 g/mol
  • CAS Number : 1284247-23-9

The hydrochloride form enhances the compound's solubility in aqueous solutions, making it more suitable for biological studies and applications .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to multiple biochemical effects depending on the target pathways involved .

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties, including:

  • Neurotransmitter Modulation : Initial findings suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.
  • Antineoplastic Activity : Some studies have explored its potential as an antineoplastic agent, particularly in inhibiting cancer cell proliferation and invasion .
  • Cell Penetrating Peptides : Its derivatives have been investigated as vectors for drug delivery systems, particularly against protozoan infections like Leishmania .

Study 1: Neurotransmitter Interaction

A study conducted on the binding affinity of this compound to neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. The compound demonstrated a moderate affinity for these targets, suggesting potential applications in treating mood disorders.

Study 2: Anticancer Properties

In vitro studies evaluating the cytotoxic effects of this compound on various cancer cell lines indicated that it inhibited cell growth significantly at concentrations above 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1/S phase.

Study 3: Drug Delivery Systems

Research into the use of this compound as part of cell-penetrating peptides showed promising results in enhancing drug delivery efficiency to target cells without significant cytotoxicity. This was particularly evident in studies involving Leishmania parasites .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
This compound 1284247-23-9 Increased steric hindrance; altered reactivity
N,N-Dimethylcyclobutan-1-amine hydrochloride 1284247-24-0 Similar structure; different biological activity
Cyclobutanamine derivatives VariousVarious functional groups affecting biological activity

The unique structure of this compound distinguishes it from other cyclic amines, potentially influencing its interaction with biological targets differently than other compounds in its class .

Q & A

What are the optimal synthetic routes for preparing 3,3-Dimethylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

Level: Basic
Answer:
The synthesis typically involves three key steps:

Cyclobutane ring formation : Use [2+2] photocycloaddition or cyclopropane expansion with diazo compounds and transition-metal catalysts (e.g., rhodium) to construct the 3,3-dimethylcyclobutane backbone .

Amination : Introduce the amine group via reductive amination (e.g., using ammonia and sodium cyanoborohydride) or nucleophilic substitution with azide intermediates followed by reduction (Staudinger reaction).

Hydrochloride salt formation : Treat the free amine with hydrochloric acid in anhydrous ethanol, followed by recrystallization (e.g., ethanol/water mixtures) to improve purity .
Optimization : Monitor reaction temperature (0–5°C during acidification) and stoichiometry (1:1.2 amine:HCl molar ratio) to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?

Level: Advanced
Answer:
Stereochemical ambiguity in cyclobutane derivatives arises from restricted ring conformation. To address this:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with known standards .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal structures of single crystals grown via slow evaporation in methanol .
  • Dynamic NMR : Study variable-temperature ¹³C NMR to detect ring puckering effects and confirm substituent orientation .
    Note : Cross-validate with computational methods (DFT calculations) to correlate experimental chemical shifts with predicted geometries .

What analytical techniques are most reliable for assessing the purity of this compound, and how should they be validated?

Level: Basic
Answer:

  • HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradient (5–95% acetonitrile over 20 min). Monitor at 210 nm for amine detection .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvent residues .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .
    Validation : Perform spike-recovery experiments (98–102% recovery) and inter-laboratory comparisons to ensure reproducibility .

How does the steric hindrance of the 3,3-dimethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:
The 3,3-dimethyl groups create significant steric bulk, which:

  • Reduces SN2 reactivity : The rigid cyclobutane ring and methyl groups hinder backside attack. Prefer SN1 mechanisms in polar protic solvents (e.g., water/ethanol) with carbocation stabilization .
  • Promotes ring-opening reactions : Under acidic conditions, the amine hydrochloride may undergo ring expansion (e.g., to cyclopentane derivatives) via Wagner-Meerwein rearrangements .
    Experimental design : Compare reaction rates with less-hindered analogs (e.g., 3-methylcyclobutan-1-amine) using kinetic studies (NMR monitoring) .

What strategies are effective for stabilizing this compound against hygroscopic degradation during storage?

Level: Basic
Answer:

  • Packaging : Store in amber glass vials with PTFE-lined caps under inert gas (argon) to prevent moisture absorption .
  • Lyophilization : Convert to a free base, lyophilize, and reconstitute in dry solvents (e.g., anhydrous DMSO) before use .
  • Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) at 0.01% w/w to inhibit oxidative degradation .
    Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

How can this compound be utilized as a building block in medicinal chemistry, particularly for CNS-targeted drug candidates?

Level: Advanced
Answer:
The cyclobutane scaffold is prized for its:

  • Conformational rigidity : Enhances binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Metabolic stability : The dimethyl groups reduce cytochrome P450-mediated oxidation compared to linear amines .
    Case study : Analogous cyclobutylamine hydrochlorides have been used in dopamine reuptake inhibitors. Design analogs via Suzuki coupling or amide bond formation to introduce aryl/heteroaryl groups .
    Screening : Test in vitro blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB assay) and receptor-binding assays .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Advanced
Answer:
Challenges :

  • Exothermic reactions : Cyclobutane formation and HCl addition require precise temperature control to avoid runaway reactions.
  • Purification bottlenecks : Recrystallization yields drop at large scales due to solubility limitations.
    Solutions :
  • Use continuous flow reactors for cyclization steps to improve heat dissipation .
  • Switch to antisolvent crystallization (e.g., adding MTBE to ethanol solutions) for higher recovery .
    Process validation : Perform DOE (design of experiments) to optimize parameters (e.g., stirring rate, cooling gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,3-Dimethylcyclobutan-1-amine hydrochloride

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